Product packaging for (S)-2-(1-Methylpyrrolidin-2-yl)ethanol(Cat. No.:CAS No. 61810-78-4)

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol

Cat. No.: B1582015
CAS No.: 61810-78-4
M. Wt: 129.2 g/mol
InChI Key: FYVMBPXFPFAECB-ZETCQYMHSA-N
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Description

Contextualization within Pyrrolidine (B122466) Chemistry Research

The pyrrolidine ring is a fundamental structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. myuchem.com This heterocyclic scaffold is present in key biomolecules, including the amino acids proline and hydroxyproline, and forms the core of many alkaloids with diverse biological activities. mdpi.comresearchgate.net Consequently, pyrrolidine derivatives are a subject of intense study in organic and medicinal chemistry. myuchem.com

Research into pyrrolidine chemistry is driven by the desire to synthesize novel compounds with specific biological functions. mdpi.com The conformational rigidity and hydrogen-bonding capabilities of the pyrrolidine ring make it an attractive scaffold for designing molecules that can interact selectively with biological targets like enzymes and receptors. myuchem.com Synthetic chemists frequently use optically pure pyrrolidine fragments, often derived from proline or 4-hydroxyproline, as building blocks to construct more complex molecules. mdpi.com The academic interest in compounds like (S)-2-(1-Methylpyrrolidin-2-yl)ethanol stems from its identity as a chiral pyrrolidine derivative, which can be used to introduce this important heterocyclic system into new molecular architectures.

Importance of Stereochemistry in Chemical and Biological Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the function and specificity of chemical and biological systems. ijpsjournal.commhmedical.com Most biological molecules, such as enzymes and receptors, are themselves chiral, meaning they exist in a specific three-dimensional form. americanpharmaceuticalreview.com This inherent chirality in biological systems means they often interact differently with the various stereoisomers (enantiomers or diastereomers) of a chiral drug or molecule. nih.gov

The two enantiomers of a chiral drug can exhibit markedly different potency, pharmacological activity, and toxicological profiles. nih.govresearchgate.net In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even cause adverse effects. nih.govmdpi.com This principle underscores the growing regulatory and scientific preference for developing single-enantiomer pharmaceuticals over racemic mixtures (a 1:1 mixture of both enantiomers). americanpharmaceuticalreview.commdpi.com

The "(S)" designation for 2-(1-Methylpyrrolidin-2-yl)ethanol specifies a particular arrangement of the substituents around its chiral carbon center. This precise spatial configuration is fundamental to its utility, as it dictates how the molecule will interact with other chiral molecules, be it a biological receptor or a substrate in an asymmetric synthesis. smolecule.com The uniqueness of this compound lies in this specific chiral configuration, which is essential for its selective binding and activity. smolecule.com

Overview of Research Domains for this compound

The distinct structural and chiral properties of this compound make it a valuable tool in several key areas of chemical research. smolecule.com

Organic and Asymmetric Synthesis : The compound is widely recognized as a versatile chiral building block. smolecule.com In asymmetric synthesis—the synthesis of a compound with a specific three-dimensional structure—chiral building blocks are used to construct complex molecules with a defined stereochemistry. smolecule.com this compound can serve as a starting material or an intermediate in the synthesis of more elaborate chiral molecules. myuchem.com Furthermore, its structure makes it a candidate for use as a chiral auxiliary or ligand. smolecule.com A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction, after which it is removed. wikipedia.org As a ligand, it can be used to create chiral catalysts for reactions like asymmetric hydrogenation. smolecule.com

Medicinal Chemistry and Drug Development : Due to the prevalence of the pyrrolidine scaffold in bioactive molecules, derivatives like this compound are explored for their potential medicinal properties. myuchem.comsmolecule.com Its structural similarity to certain natural products makes it a compound of interest for investigating structure-activity relationships. smolecule.com Researchers in medicinal chemistry may synthesize and test this compound and related structures to explore their interactions with specific biological receptors or enzymes. smolecule.comsmolecule.com Its chiral nature is particularly significant, as selective binding to biological targets is often stereospecific, making it a candidate for the development of new therapeutic agents. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B1582015 (S)-2-(1-Methylpyrrolidin-2-yl)ethanol CAS No. 61810-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2S)-1-methylpyrrolidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-5-2-3-7(8)4-6-9/h7,9H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVMBPXFPFAECB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349202
Record name 2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61810-78-4
Record name 1-Methyl-2-pyrrolidineethanol, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061810784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-2-PYRROLIDINEETHANOL, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96S17PHF00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for S 2 1 Methylpyrrolidin 2 Yl Ethanol

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The construction of the pyrrolidine skeleton can be achieved through various synthetic strategies, broadly categorized into the formation of the ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine ring. nih.govnih.gov

One common approach involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which offers a high degree of control over the stereochemistry of the resulting pyrrolidine. nih.gov Another powerful method is the intramolecular cyclization of unsaturated amines, which can be promoted by various catalysts. osaka-u.ac.jp For instance, a photo-promoted ring contraction of pyridines using a silylborane has been reported to yield pyrrolidine derivatives. osaka-u.ac.jp

Functionalization of a pre-formed pyrrolidine ring is another key strategy. This can involve the introduction of substituents at various positions of the ring. For example, the C2 position of pyrrolidines can be alkylated using catalyst-tuned hydroalkylation reactions of 3-pyrrolines. organic-chemistry.org The synthesis of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol often starts from chiral precursors like (S)-prolinol, which already contains the desired stereocenter at the C2 position. nih.gov The primary alcohol of (S)-prolinol can then be further manipulated to introduce the desired side chain.

Enantioselective Synthetic Routes

Achieving high enantiomeric purity is crucial for the synthesis of biologically active compounds. Several enantioselective strategies have been developed for the synthesis of chiral pyrrolidines.

Asymmetric Catalysis in Pyrrolidine Core Formation

Asymmetric catalysis has emerged as a powerful tool for the construction of chiral molecules. nih.govnih.gov Organocatalysis, in particular, has seen significant advancements in the asymmetric synthesis of pyrrolidines. nih.gov Cinchonidine-derived bifunctional amino-squaramide catalysts, for example, have been successfully employed in the asymmetric cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones to produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org

Transition metal catalysis also plays a vital role. Rhodium(II)-catalyzed C-H insertion reactions have been utilized for the direct difunctionalization of pyrrolidine, leading to C2-symmetrical products with high stereocontrol. acs.org Furthermore, a catalytic asymmetric strategy combining H/D exchange and 1,3-dipolar cycloaddition has been developed to construct enantioenriched α-deuterated pyrrolidine derivatives. rsc.org

Chiral Auxiliary Approaches for Side-Chain Introduction

The use of chiral auxiliaries is a well-established method for controlling stereochemistry during synthesis. scispace.com In the context of pyrrolidine synthesis, a chiral auxiliary can be temporarily attached to the molecule to direct the introduction of a new substituent to a specific face of the molecule. This diastereoselective approach is often highly efficient in transferring chirality. scispace.com For the synthesis of this compound, a chiral precursor like (S)-prolinol can be considered as the starting point where the chiral center is already established. Subsequent reactions to build the side chain would then be designed to avoid racemization.

Chemoenzymatic Synthesis of Chiral Pyrrolidine Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce chiral compounds. acs.org Biocatalytic approaches, such as the use of transaminases, have been successfully applied to the synthesis of chiral 2-substituted pyrrolidines. acs.org For instance, a one-pot photoenzymatic synthesis route has been reported for producing N-Boc-3-amino/hydroxy-pyrrolidine with high conversions and excellent enantiomeric excess. acs.org This approach integrates a photochemical oxyfunctionalization step with a stereoselective enzymatic transamination or carbonyl reduction. acs.org Nature utilizes enzymatic cascades to construct N-heterocycles, and researchers have developed enzymatic platforms to mimic this for the synthesis of chiral pyrrolidines and indolines via intramolecular C(sp3)−H amination of organic azides. escholarship.org

Resolution Techniques for Enantiomeric Purity (e.g., Lipase-Mediated Amidation)

When a synthesis results in a racemic or enantiomerically impure mixture, resolution techniques are employed to separate the enantiomers. youtube.com A common method involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. youtube.comgoogle.com These diastereomers have different physical properties and can be separated by techniques like crystallization. youtube.comyoutube.com

Enzymatic kinetic resolution is another powerful technique. Lipases are frequently used for this purpose due to their ability to selectively catalyze reactions on one enantiomer of a racemic mixture. nih.govnih.gov For example, lipase-mediated amidation can be used to resolve racemic amines. The enzyme will selectively amidate one enantiomer, allowing for the separation of the unreacted enantiomer from the amidated product. This method is known for its high enantioselectivity. nih.gov The enantiomeric purity of the final product can be determined by methods such as gas chromatography or NMR spectroscopy using chiral shift reagents. libretexts.orgthieme-connect.de

Derivatization and Post-Synthetic Modification Strategies

Derivatization involves the chemical modification of a functional group within a molecule to produce a new compound with different properties. icm.edu.plnih.gov For this compound, the hydroxyl group and the tertiary amine are potential sites for derivatization. For instance, the hydroxyl group can be esterified or etherified to produce a range of derivatives. The tertiary amine can be quaternized to form ammonium (B1175870) salts.

Post-synthetic modification (PSM) is a strategy where a pre-formed molecular scaffold is chemically altered. escholarship.org This approach allows for the introduction of diverse functionalities that might not be compatible with the initial ring-forming reactions. For example, a pyrrolidine ring containing a reactive handle can be synthesized first, and then various substituents can be introduced in a subsequent step. This allows for the rapid generation of a library of related compounds for structure-activity relationship studies.

Chemical Reactivity and Transformation Studies of S 2 1 Methylpyrrolidin 2 Yl Ethanol

Oxidation Reactions of the Hydroxyl Moiety

The primary alcohol group in (S)-2-(1-Methylpyrrolidin-2-yl)ethanol is susceptible to oxidation to form the corresponding aldehyde, (S)-1-methyl-2-(2-oxoethyl)pyrrolidine. The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. Milder, selective oxidizing agents are generally preferred for this transformation.

Common methods for the oxidation of primary alcohols to aldehydes include the Swern oxidation and the use of pyridinium (B92312) chlorochromate (PCC). The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base such as triethylamine. wikipedia.orgorganic-chemistry.org This method is known for its mild conditions and high yields. wikipedia.orgorganic-chemistry.org

Alternatively, pyridinium chlorochromate (PCC) is a chromium(VI)-based reagent that can effectively oxidize primary alcohols to aldehydes without significant over-oxidation. youtube.com The reaction is typically carried out in an anhydrous non-polar solvent like dichloromethane (B109758) (DCM).

Table 1: Oxidation of this compound to (S)-1-Methyl-2-(2-oxoethyl)pyrrolidine

Reagent(s) Solvent Temperature Product

Reduction Chemistry of the Pyrrolidine (B122466) and Pendant Groups

The pyrrolidine ring in this compound is generally stable under typical reducing conditions used for other functional groups. The tertiary amine and the saturated heterocyclic system are resistant to cleavage by common hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). Catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Pd/C) would also not typically affect the saturated pyrrolidine ring under standard conditions.

However, the nitrogen atom of the N-methylpyrrolidine moiety can undergo oxidation to form an N-oxide under specific metabolic conditions or with appropriate oxidizing agents. masterorganicchemistry.com Furthermore, under more forcing conditions or with specific catalytic systems, reductive C-N bond cleavage of unstrained pyrrolidines can be achieved, though this is not a common transformation for this specific molecule under standard laboratory reductions. sigmaaldrich.com

Nucleophilic Substitution Reactions

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. youtube.comchemistrysteps.com This conversion proceeds with retention of stereochemistry at the carbinol center.

Once the tosylate or mesylate is formed, it can be readily displaced by a variety of nucleophiles in an Sₙ2 reaction. This allows for the introduction of a wide range of functional groups at the terminal position of the ethyl side chain.

Table 2: Representative Nucleophilic Substitution of this compound Derivative

Step Reactant(s) Product Nucleophile (Nu⁻) Final Product
1 This compound, TsCl, Pyridine (S)-2-(1-Methylpyrrolidin-2-yl)ethyl tosylate N₃⁻ (S)-2-(2-Azidoethyl)-1-methylpyrrolidine
2 (S)-2-(1-Methylpyrrolidin-2-yl)ethyl tosylate CN⁻ (S)-3-(1-Methylpyrrolidin-2-yl)propanenitrile
3 (S)-2-(1-Methylpyrrolidin-2-yl)ethyl tosylate I⁻ (S)-2-(2-Iodoethyl)-1-methylpyrrolidine

Reductive Amination Pathways

Reductive amination is a powerful method for the formation of C-N bonds and allows for the synthesis of a variety of substituted amines. libretexts.orgorganic-chemistry.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govnih.gov

In the context of this compound, its corresponding aldehyde, (S)-1-methyl-2-(2-oxoethyl)pyrrolidine (synthesized as described in section 3.1), can serve as the carbonyl component in a reductive amination reaction. whiterose.ac.uk Reaction of this aldehyde with a primary or secondary amine in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), would yield a new, more complex amine. libretexts.orgnih.gov

Table 3: Reductive Amination using (S)-1-Methyl-2-(2-oxoethyl)pyrrolidine

Amine (R¹R²NH) Reducing Agent Product
Benzylamine NaBH(OAc)₃ (S)-N-Benzyl-2-(1-methylpyrrolidin-2-yl)ethanamine
Morpholine NaBH₃CN (S)-4-(2-(1-Methylpyrrolidin-2-yl)ethyl)morpholine
Ammonia (as NH₄Cl) NaBH₃CN (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine

Cyclization and Ring Expansion/Contraction Investigations

The structure of this compound and its derivatives offers possibilities for intramolecular reactions leading to more complex heterocyclic systems. For instance, intramolecular cyclization of derivatives could lead to the formation of indolizidine or pyrrolizidine (B1209537) ring systems, which are common motifs in natural products. nih.gov

Furthermore, ring expansion of the pyrrolidine ring is a known transformation for certain prolinol derivatives. While direct ring expansion of this compound is not widely reported, related structures have been shown to undergo such rearrangements. For example, 2-(2-hydroxyethyl)-3-methylaziridines can undergo ring expansion to 3-bromopyrrolidines through the formation of a bicyclic aziridinium (B1262131) salt intermediate. This suggests that activation of the hydroxyl group in this compound could potentially lead to the formation of a spiro-aziridinium ion, which upon nucleophilic attack could result in a piperidine (B6355638) derivative.

Conversely, ring contraction is a less common but plausible transformation under specific conditions, though no direct evidence for this pathway has been reported for this compound.

Applications in Asymmetric Catalysis and Organic Synthesis

Development of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol as a Chiral Ligand

In asymmetric catalysis, a small amount of a chiral molecule, or ligand, is used to control the stereochemical outcome of a chemical reaction, producing large quantities of a desired enantiomer. The ligand typically coordinates to a metal center, creating a chiral environment that directs an incoming substrate to react in a specific orientation. Pyrrolidine (B122466) derivatives are among the most successful classes of chiral ligands. nih.gov While extensive research exists for many proline-derived ligands, specific data for this compound in many benchmark reactions is not as widely documented as for its close relatives, such as (S)-prolinol or bulkier diarylprolinols.

The enantioselective addition of organozinc reagents, particularly diethylzinc (B1219324), to aldehydes is a classic and extensively studied reaction for evaluating the effectiveness of new chiral ligands. wikipedia.orgnih.gov This reaction produces chiral secondary alcohols, which are important synthetic intermediates. The mechanism involves the formation of a chiral catalyst in-situ between the ligand and the organozinc reagent. This complex then coordinates the aldehyde, and the alkyl group from the zinc reagent is transferred to one face of the aldehyde's carbonyl group, dictated by the ligand's chiral structure. researchgate.net

Numerous chiral β-amino alcohols have been successfully employed as ligands in this reaction, achieving high yields and excellent enantioselectivities (ee). mdpi.comrsc.orgsci-hub.se While pyrrolidine-based ligands are known to be effective, specific research findings detailing the performance of this compound in this specific application are not prominently available in the reviewed scientific literature, precluding the creation of a detailed data table of its performance.

Asymmetric polymerization is a process where a chiral initiator or catalyst is used to produce a polymer with a regular, chiral (tactic) structure, often resulting in helical polymer chains. acs.orgresearchgate.net This stereochemical control at the polymer level can impart unique optical and material properties. Chiral anionic initiators, often complexes of organometals like diethylzinc with chiral ligands, can be used to polymerize certain monomers, such as maleimides, in an enantioselective manner. acs.org The chiral initiator controls the stereochemistry of the first addition step, and this chirality can then be propagated along the growing polymer chain. Although related chiral complexes are used for this purpose, specific studies detailing the use of this compound as the ligand in an initiating system for asymmetric polymerization are not found in the surveyed literature.

Catalytic asymmetric cross-coupling reactions are powerful methods for forming carbon-carbon bonds, enabling the synthesis of complex chiral molecules from simpler precursors. These reactions, often catalyzed by palladium or nickel complexes, rely on chiral ligands to control the stereoselectivity of the bond-forming step. nih.govnih.gov The development of effective chiral ligands is crucial for the success of these transformations. While various chiral ligands, including those with nitrogen-based heterocyclic structures, have been developed for reactions like the Heck, Suzuki, and Negishi couplings, there is no specific mention in the reviewed literature of this compound being employed as a standout ligand for these applications.

The Diels-Alder reaction is a powerful cycloaddition reaction used to construct six-membered rings with a high degree of stereocontrol. mdpi.comresearchgate.net In its asymmetric version, a chiral Lewis acid catalyst is often used to influence the stereochemical outcome. These catalysts are typically formed by combining a Lewis acid (e.g., copper or aluminum complexes) with a chiral ligand. rsc.orgmdpi.com The chiral catalyst coordinates to the dienophile, shielding one of its faces and forcing the approaching diene to attack from the less sterically hindered direction, thus leading to an enantiomerically enriched product. Although many chiral ligands have been designed for this purpose, including complex pyrrolidine derivatives, the application of this compound as a ligand in catalytic asymmetric Diels-Alder reactions is not specifically documented in the available research. harvard.edu

Utilization as a Chiral Auxiliary in Complex Molecule Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com Unlike a chiral catalyst, the auxiliary is attached stoichiometrically and is cleaved from the product in a later step, ideally to be recovered and reused. This strategy is highly effective for transformations such as alkylations, aldol (B89426) reactions, and conjugate additions. wikipedia.org

Pyrrolidine derivatives, particularly those that can form amides or esters with substrates, have been successfully used as chiral auxiliaries. For example, chiral amino alcohols can be acylated by a prochiral carboxylic acid derivative. The resulting compound's enolate can then be formed and reacted with an electrophile, with the bulky chiral auxiliary directing the approach of the electrophile to one face of the enolate, leading to high diastereoselectivity. uoa.gr While this is a common strategy, and related prolinol derivatives are used in this context, specific examples of this compound being used as a recoverable chiral auxiliary are not detailed in the surveyed scientific literature.

Building Block for Pharmaceutical and Agrochemical Intermediates

One of the most significant applications of this compound is its use as a chiral building block. smolecule.com In this role, the compound's entire chiral structure is incorporated into a larger target molecule. The pyrrolidine ring is a "privileged scaffold," meaning it is a structural motif frequently found in biologically active compounds, including many FDA-approved drugs. nih.govnih.gov Its rigid conformation and defined stereochemistry make it an ideal starting point for synthesizing complex targets. myuchem.com

Mechanistic Investigations of Biological Activity and Receptor Interactions

Exploration of Potential Pharmacological Targets

The structural framework of pyrrolidine (B122466) is a key component in ligands designed for a wide range of pharmacological targets. Research into compounds structurally related to (S)-2-(1-Methylpyrrolidin-2-yl)ethanol suggests potential activity influencing neurotransmitter release and receptor function. smolecule.com

Derivatives of the pyrrolidine scaffold have been developed and investigated as:

Histamine (B1213489) H3 Receptor (H3R) Antagonists/Inverse Agonists: These are explored for treating cognitive deficiencies, obesity, and narcolepsy. nih.govgoogle.comgoogle.com The H3R is an autoreceptor that modulates the synthesis and release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine. nih.gov

Nicotinic Acetylcholine Receptor (nAChR) Ligands: Specifically, ligands selective for the α4β2-nAChR subtype have been identified as potential novel antidepressants. nih.gov Dysfunction of nAChRs is implicated in various nervous system disorders, including Alzheimer's disease and Parkinson's disease. nih.gov

Enzyme Inhibitors: Pyrrolidine-containing molecules have been designed to inhibit key enzymes. This includes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the treatment of Alzheimer's disease, as well as bacterial enzymes like DNA gyrase, topoisomerase IV, and aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6')-Ib) to combat antibiotic resistance. nih.govmdpi.comnih.govnih.gov

Chemokine Receptor Antagonists: Pyrrolidine derivatives have been synthesized as antagonists for the CXCR4 receptor, a target relevant to HIV infection, inflammation, and cancer metastasis. nih.gov One such compound demonstrated a strong binding affinity to the CXCR4 receptor with an IC₅₀ value of 79 nM. nih.gov

The versatility of the pyrrolidine scaffold has led to its inclusion in drugs targeting a multitude of conditions, highlighting its importance in drug discovery. nih.govpharmablock.com

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Based Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyrrolidine-based compounds, SAR investigations have revealed key structural features that govern their biological activity.

A prominent example involves a series of pyrrolidine pentamine derivatives developed as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], an enzyme that confers resistance to amikacin (B45834) in Gram-negative pathogens. nih.govnih.gov SAR studies on a lead compound (2700.001) demonstrated that specific substitutions at five different positions (R1–R5) on the scaffold were critical for inhibitory activity. nih.govnih.gov

R1 Position: Alterations at this position, such as replacing the S-phenyl moiety, led to a significant reduction in inhibition, underscoring the essential nature of this group and its distance from the core scaffold. nih.govnih.gov

R3, R4, and R5 Positions: Modifications at these locations had varied effects, indicating potential for further optimization of the molecule's properties. nih.govnih.gov

Truncations: Removing parts of the molecule resulted in a loss of inhibitory activity, showing that the complete scaffold is necessary. nih.govnih.gov

A significant correlation was found between the calculated molecular docking values (ΔG) and the experimentally observed inhibitory activity of these compounds. nih.gov

Compound Modification (Relative to Lead Compound 2700.001) Effect on Inhibitory Activity
Single substitution at R1 positionReduced inhibition levels nih.gov
Truncation of the moleculeLoss of inhibitory activity nih.gov
Modifications at R3, R4, R5 positionsVaried effects, potential for optimization nih.gov

In the context of nAChR ligands, SAR studies showed that a pyrrolidine ring was superior to a piperidine (B6355638) ring for binding affinity. nih.gov Furthermore, N-alkylation played a critical role; an N-methyl group increased binding at α4β2-nAChRs relative to an unsubstituted nitrogen, while a larger N-ethyl group dramatically reduced binding affinity. nih.gov For antimicrobial pyrrolidine-2,3-diones, the linker connecting two pyrrolidine units was found to be optimal at a length of 5 to 8 atoms and containing one heteroatom for the best antimicrobial activity. nih.gov

Studies on Interactions with Neurotransmitter Receptors (e.g., Nicotinic Acetylcholine Receptors, Histamine H3 Receptors)

The pyrrolidine scaffold is a key feature in many compounds designed to interact with neurotransmitter receptors, owing to its structural and chemical properties that facilitate binding.

Nicotinic Acetylcholine Receptors (nAChRs) Dysfunction of nAChRs is linked to several neurological disorders. nih.gov Research has identified a series of chiral cyclopropane (B1198618) compounds featuring a pyrrolidine ring that act as selective α4β2-nAChR partial agonists. nih.gov One lead compound from this series displayed a high binding affinity, in the subnanomolar to low nanomolar range, for α4β2-nAChRs. nih.gov SAR studies in this series were revealing: expanding the pyrrolidine ring to a six-membered piperidine ring resulted in a more than 150-fold decrease in binding affinity at β2-containing nAChRs. nih.gov This highlights the specific spatial requirements of the receptor binding pocket, which are optimally met by the five-membered pyrrolidine ring.

Histamine H3 Receptors (H3Rs) The H3R is a G-protein coupled receptor primarily located in the brain that regulates the release of several neurotransmitters. nih.govmdpi.com As such, H3R antagonists and inverse agonists are being investigated for their potential in treating cognitive disorders like Alzheimer's disease and ADHD. nih.gov Biphenyl-ethyl-pyrrolidine derivatives have been disclosed as potent modulators of H3R activity. nih.gov In a different study, biphenylalkoxyamine derivatives were developed as dual-target ligands, showing high affinity for human H3R (Kᵢ values typically below 150 nM) and also inhibiting cholinesterase enzymes. mdpi.com However, the design of non-imidazole H3R ligands can be challenging. A series of pyrrolidinone-based compounds, previously reported as high-affinity H3R agonists, were later shown in independent studies to lack significant binding affinity, suggesting the original findings may have been an overestimation. nih.gov

Enzymatic Modulation Research (e.g., Acetylcholinesterase Inhibition)

The inhibition of enzymes is a major therapeutic strategy, and pyrrolidine derivatives have been investigated as inhibitors for several key enzymes. A primary focus has been on cholinesterases for the treatment of Alzheimer's disease. mdpi.comnih.gov

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine, a primary therapeutic approach for Alzheimer's disease. mdpi.comnih.gov While many established inhibitors are not based on the pyrrolidine scaffold, related heterocyclic compounds are actively researched. For instance, a study identified a novel dual inhibitor of both AChE and BuChE. mdpi.com Molecular dynamics simulations of this inhibitor bound to BuChE highlighted the importance of interactions with specific amino acid residues in the enzyme's active site, such as Asp70 and Trp82, which are crucial for stabilizing the inhibitor and blocking substrate access. mdpi.com

Furthermore, research has emerged on multi-target ligands, such as biphenylalkoxyamine derivatives that combine H3R antagonism with BuChE inhibition. mdpi.com Many of these compounds showed a preference for inhibiting BuChE over AChE, with some achieving submicromolar IC₅₀ values for BuChE. mdpi.com The presence of an azepane moiety in these structures tended to increase the inhibitory activity towards BuChE. mdpi.com

Investigations into Antimicrobial Potential of Related Pyrrolidine Derivatives

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. The pyrrolidine scaffold has served as a foundation for the development of novel compounds targeting bacteria. nih.govbiointerfaceresearch.com

One study reported a library of pyrrolidine-2,3-diones with potent activity against both planktonic and biofilm forms of Staphylococcus aureus. nih.gov A lead compound from this series demonstrated a synergistic effect with the antibiotic vancomycin, reducing its minimum biofilm eradication concentration (MBEC) by four-fold. nih.gov This suggests such compounds could serve as adjuvants in antimicrobial therapies.

Other research has focused on different pyrrolidine-based structures:

Thiazole-based pyrrolidines: A series of these derivatives were synthesized and evaluated, with one compound containing a 4-F-phenyl group found to selectively inhibit Gram-positive bacteria with minimal toxicity to mammalian cells. biointerfaceresearch.com

Halogenobenzene-substituted pyrrolidines: Certain 2,6-dipyrrolidino-1,4-dibromobenzene and 2,4,6-tripyrrolidino chlorobenzene (B131634) derivatives showed broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and the fungus Candida albicans. tandfonline.com

1,2,4-Oxadiazole pyrrolidines: These derivatives were designed to act as antibacterial agents by inhibiting DNA gyrase and topoisomerase IV, which are essential bacterial enzymes. nih.gov

The table below summarizes the in vitro antimicrobial activity of several pyrrolidine-substituted halogenobenzenes. tandfonline.com

CompoundS. aureusB. subtilisY. enterocoliticaE. coliK. pneumoniaeC. albicans
2,6-dipiperidino-1,4-dichlorobenzene (3) 646425625651232
2,6-dipiperidino-1,4-dibromobenzene (5) 1286425625651264
2,6-dipyrrolidino-1,4-dibromobenzene (6) 646425625651232
2,4,6-tripyrrolidino chlorobenzene (7) 12812825625651264
Data represents the Minimum Inhibitory Concentration (MIC) in µg/mL.

These studies demonstrate that the pyrrolidine ring is a versatile scaffold for developing new antimicrobial agents with diverse mechanisms of action. nih.govnih.govbiointerfaceresearch.comtandfonline.com

Advanced Spectroscopic and Chromatographic Analysis Methodologies

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques are indispensable for determining the enantiomeric excess (ee) of chiral molecules like (S)-2-(1-Methylpyrrolidin-2-yl)ethanol. These methods rely on the differential interaction of enantiomers with polarized light.

One such advanced technique is molecular rotational resonance (MRR) spectroscopy. MRR has been demonstrated as a rapid and effective method for measuring the enantiomeric excess of certain chiral compounds. nih.gov This technique can differentiate between enantiomers based on the phase of the coherent emission signal, a principle that shares similarities with circular dichroism. nih.gov For some analyses, a chiral tagging method is employed where the analyte is complexed with a chiral tag of a known enantiomeric composition. The enantiomeric excess of the analyte can then be determined by analyzing the intensities of transitions in the rotational spectra of the resulting diastereomeric complexes. nih.gov This approach has proven successful for the rapid determination of enantiomeric excess for various compounds, often requiring only a small amount of sample (1-3 mg) and providing results within 10-15 minutes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. wpmucdn.comnumberanalytics.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry. numberanalytics.com

For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a comprehensive structural analysis.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts (δ) of the protons in the pyrrolidine (B122466) ring, the N-methyl group, and the ethanol (B145695) side chain would be distinct. Spin-spin coupling patterns would reveal the connectivity between adjacent protons.

¹³C NMR (Carbon NMR): This technique identifies the number of different types of carbon atoms in the molecule and provides information about their chemical environment.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of the carbon skeleton. mmu.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. wpmucdn.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is critical for determining the relative stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃2.0 - 2.540 - 45
Pyrrolidine Ring CH1.5 - 3.055 - 70
Pyrrolidine Ring CH₂1.5 - 2.520 - 40
CH₂-OH3.5 - 4.058 - 65
OHVariable-

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. mdpi.com For this compound, MS would be used to confirm its molecular formula (C₇H₁₅NO) and to study its fragmentation patterns. oakwoodchemical.commyuchem.com

In a typical mass spectrum, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition. mdpi.com

Fragmentation of the molecular ion provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the hydroxyl group, cleavage of the ethanol side chain, and fragmentation of the pyrrolidine ring. The analysis of these fragment ions helps to piece together the structure of the original molecule. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential chromatographic techniques for assessing the purity and analyzing the isomeric composition of this compound. researchgate.netnih.gov These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For purity analysis, a reversed-phase HPLC or UPLC method would typically be used. This would separate the target compound from any impurities present. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

For the analysis of enantiomeric purity, a chiral stationary phase (CSP) is required in the HPLC or UPLC system. researchgate.net The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their separation. The choice of the chiral column and the mobile phase composition are critical for achieving good resolution between the enantiomers. nih.gov By comparing the peak areas of the (S)- and (R)-enantiomers, the enantiomeric excess of the sample can be accurately determined. In some cases, pre-column derivatization with a chiral or UV-active reagent can be employed to enhance the separation and detection of the enantiomers. researchgate.net

Table 2: Typical HPLC/UPLC Parameters for Chiral and Purity Analysis

Parameter Purity Analysis (Reversed-Phase) Chiral Analysis
Column C18, C8Chiral Stationary Phase (e.g., Chiralcel OD-H) researchgate.net
Mobile Phase Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid, trifluoroacetic acid)n-Hexane/Ethanol or other non-polar/polar solvent mixtures with additives (e.g., triethylamine) researchgate.netnih.gov
Detection UV, MSUV, Optical Rotation (OR), researchgate.net MS
Flow Rate 0.5 - 2.0 mL/min0.5 - 1.5 mL/min
Temperature Ambient or controlledControlled

Electrochemical Analysis Techniques (e.g., Electrogenerated Chemiluminescence Derivatization)

Electrochemical analysis techniques, such as electrogenerated chemiluminescence (ECL), offer highly sensitive detection methods that can be applied to the analysis of certain compounds. ethernet.edu.etnih.gov ECL involves the generation of light from a chemical reaction that is initiated by an electrochemical process. researchgate.net

While direct ECL analysis of this compound may not be common, derivatization with an ECL-active label is a potential strategy for its sensitive detection, particularly when coupled with separation techniques like HPLC or capillary electrophoresis. ethernet.edu.et For instance, a compound containing a primary or secondary amine, similar to the pyrrolidine nitrogen in the analyte, could be derivatized with a reagent that imparts ECL activity. This approach significantly enhances the sensitivity and selectivity of the analysis. The ECL signal is generated when the derivatized analyte undergoes an electrochemical reaction, often in the presence of a co-reactant, leading to the emission of light that can be quantified. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Conformation and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.

For (S)-2-(1-Methylpyrrolidin-2-yl)ethanol, DFT calculations could be employed to determine its most stable conformations. The molecule has several rotatable bonds, including the C-C bond of the ethanol (B145695) side chain and the puckering of the pyrrolidine (B122466) ring. By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped out. The structures corresponding to energy minima on this surface represent the stable conformers. For instance, studies on proline, a similar five-membered ring structure, have used DFT to analyze its conformational preferences and the stability of its conformers. fao.org

Key electronic properties that can be elucidated through quantum chemical calculations include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen of the hydroxyl group and the nitrogen of the pyrrolidine ring would be expected to be regions of negative potential, indicating their role as potential hydrogen bond acceptors or sites of protonation.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. DFT calculations on related indole (B1671886) derivatives containing an N-methylpyrrolidine moiety have been used to evaluate these parameters to understand molecular stability. oaji.net

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about bonding and orbital interactions within the molecule, such as hyperconjugative interactions that contribute to its stability. oaji.net

While specific data for the title compound is not available, the table below summarizes typical outputs from DFT calculations on analogous pyrrolidine-containing molecules.

Computational MethodProperty CalculatedTypical Insights for Pyrrolidine Derivatives
DFT (e.g., B3LYP)Conformational AnalysisIdentification of the lowest energy conformers, including ring pucker and side-chain orientation.
DFT/MEPMolecular Electrostatic PotentialReveals electron-rich areas (like N and O atoms) and electron-poor areas (like hydrogens attached to heteroatoms), predicting interaction sites.
DFT/HOMO-LUMOFrontier Orbital EnergiesThe energy gap indicates chemical stability and reactivity. The location of orbitals shows likely sites for electron donation/acceptance.
NBO AnalysisHyperconjugative Interactions & Charge DistributionQuantifies stabilizing interactions between filled and empty orbitals and provides atomic charge values.

This table is illustrative and based on findings for related compounds, not directly on this compound.

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery and molecular biology, MD simulations are invaluable for investigating how a ligand, such as this compound, interacts with a biological target, typically a protein or receptor.

Given the structural similarity of this compound to nicotine (B1678760), a primary hypothetical target for investigation would be the nicotinic acetylcholine (B1216132) receptors (nAChRs). MD simulations can model the binding of a ligand within the receptor's binding pocket, providing insights into the stability of the complex and the specific interactions that maintain the binding.

A typical MD simulation protocol involves:

System Setup: A model of the target receptor (often derived from X-ray crystallography or homology modeling) is placed in a simulated physiological environment, including a lipid bilayer membrane and water molecules. nih.gov The ligand is placed in the binding site.

Simulation: The forces on every atom are calculated using a force field, and Newton's equations of motion are solved to simulate their movement over a set period, often on the scale of nanoseconds to microseconds. nih.govelifesciences.org

Analysis: The resulting trajectory is analyzed to understand the dynamics of the system. Key parameters include Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the analysis of non-covalent interactions like hydrogen bonds and hydrophobic contacts. nih.govmdpi.com

For example, MD simulations of nicotine analogs bound to nAChRs have been used to assess the stability of the resulting complexes. nih.govelifesciences.org Such studies reveal that stable binding is often characterized by a low and stable RMSD of the ligand within the binding pocket over the course of the simulation. The simulations can also highlight key amino acid residues in the receptor that form persistent interactions with the ligand, which is crucial for understanding the basis of molecular recognition. chemrxiv.org

Simulation ParameterMetricInsights Gained from Simulations of nAChR-Ligand Complexes
Stability AnalysisRoot Mean Square Deviation (RMSD)A low, stable RMSD value over time suggests the ligand-receptor complex is stable. nih.gov
Flexibility AnalysisRoot Mean Square Fluctuation (RMSF)Identifies which parts of the protein are flexible or rigid upon ligand binding. Loops near the binding site often show higher flexibility. elifesciences.org
Interaction AnalysisHydrogen Bonds, Hydrophobic Contacts, Electrostatic InteractionsDetermines the specific amino acid residues involved in binding and the nature of the forces holding the ligand in place. chemrxiv.org
Binding EnergyMM/PBSA or MM/GBSA (Molecular Mechanics with Poisson-Boltzmann/Generalized Born Surface Area)Provides an estimation of the binding free energy, allowing for a quantitative comparison of different ligands.

This table presents typical data obtained from MD simulations of ligands with nAChRs and serves as an example of how this compound could be studied.

Docking Studies and In Silico Screening for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). It is widely used in drug discovery to screen large libraries of compounds against a specific target, a process known as in silico or virtual screening.

For this compound, docking studies could be used to predict its binding mode and affinity to various potential biological targets. Due to its structure, logical targets for screening would include nAChRs, muscarinic acetylcholine receptors, and other CNS receptors. The process involves treating the ligand and the receptor's binding site as conformationally flexible and using a scoring function to rank the possible binding poses based on estimated binding affinity. nih.gov

Virtual screening of large compound databases can identify molecules with a high probability of binding to a target of interest. mdpi.comresearchgate.net Conversely, one can dock a single compound like this compound against a panel of different receptors to generate hypotheses about its potential biological targets.

The output of a docking study is typically a "docking score," which is an estimate of the binding energy, and a predicted binding pose. For instance, docking studies of pyrrolidin-2-one derivatives against acetylcholinesterase (AChE) have been performed to predict their inhibitory potential. nih.gov Similarly, various nicotine analogs have been docked into nAChR models to understand their binding interactions. elifesciences.org These studies often reveal key interactions, such as hydrogen bonds with specific residues or cation-π interactions with aromatic residues, which are common in nAChR binding sites. chemrxiv.org

Target Receptor (Example)Docking Score (kcal/mol) (Illustrative)Key Interacting Residues (Hypothetical)
α4β2 Nicotinic Acetylcholine Receptor-7.5 to -9.0Tyrosine, Tryptophan (cation-π), Aspartate (H-bond with OH group)
M1 Muscarinic Receptor-6.0 to -7.5Aspartate (salt bridge with N+), Tyrosine, Threonine (H-bond with OH)
Acetylcholinesterase (AChE)-5.5 to -7.0Tryptophan, Tyrosine (π-π stacking), Serine (H-bond with OH)

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of information that would be generated from docking this compound against various receptors.

Mechanistic Studies of Catalytic Pathways Using Computational Methods

This compound belongs to the class of chiral amino alcohols, which are renowned for their use as catalysts or ligands in asymmetric synthesis. Computational methods, primarily DFT, are instrumental in elucidating the mechanisms of catalytic reactions, providing a level of detail that is often inaccessible through experimental means alone.

If this compound were used as a catalyst, for example, in the addition of an organozinc reagent to an aldehyde, computational studies could be used to:

Map the Reaction Pathway: Calculate the structures and energies of all reactants, intermediates, transition states, and products.

Explain Enantioselectivity: By modeling the transition states leading to the (R) and (S) products, the energy difference between them can be calculated. A lower energy transition state for one enantiomer explains why it is formed preferentially.

A well-studied analogy is the proline-catalyzed aldol (B89426) reaction. Numerous DFT studies have investigated its mechanism, revealing the roles of enamine intermediates and the proline's carboxylic acid group in activating the reactants and controlling the stereochemistry. researchgate.netacs.orgnih.gov These studies model the key C-C bond-forming step and analyze the steric and electronic factors in the transition state that lead to high enantioselectivity.

Similarly, computational models have been developed to explain the enantioselectivity in the oxidation of secondary alcohols catalyzed by palladium complexes with chiral ligands like sparteine. acs.org These studies show how the chiral ligand, the substrate, and the metal center interact in the key transition state to favor the formation of one enantiomer of the product. Such computational investigations are crucial for understanding catalyst behavior and for the rational design of new, more efficient catalysts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-(1-Methylpyrrolidin-2-yl)ethanol, and how do reaction conditions (e.g., solvent, catalyst) impact yield and stereoselectivity?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination of pyrrolidine precursors. For example, (S)-proline derivatives can undergo alkylation with methyl iodide under basic conditions (e.g., NaH) to introduce the methyl group, followed by ethanol functionalization. Polar aprotic solvents like DMF enhance reaction rates, while chiral auxiliaries or asymmetric catalysis may improve enantiomeric excess (ee). HPLC or chiral GC is recommended for purity validation .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodological Answer: X-ray crystallography is definitive for absolute configuration determination. Alternatively, circular dichroism (CD) spectroscopy and comparison of optical rotation values with literature data (e.g., [α]D²⁵ = +15.6° for the (S)-enantiomer) provide indirect validation. NMR coupling constants (e.g., J values for vicinal protons on the pyrrolidine ring) can also indicate stereochemistry .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Methodological Answer:

  • Purity : HPLC with a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomers.
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular formula verification (C₇H₁₅NO, MW 129.20) and ¹H/¹³C NMR for functional group analysis.
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess melting points and decomposition temperatures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Methodological Answer: Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to infer reactivity. Molecular docking with proteins (e.g., nicotinic acetylcholine receptors) models binding affinities. For example, the pyrrolidine ring’s conformation may influence interactions with hydrophobic binding pockets. Validation via in vitro assays (e.g., radioligand displacement) is essential .

Q. What strategies resolve contradictions between predicted and observed spectroscopic data for derivatives of this compound?

  • Methodological Answer: Discrepancies in NMR/IR spectra often arise from dynamic effects (e.g., ring puckering in pyrrolidine). Variable-temperature NMR or 2D-COSY experiments clarify conformational exchange. For mass spectrometry anomalies, isotopic labeling or collision-induced dissociation (CID) fragments can confirm structural assignments .

Q. How does the compound’s stereochemistry influence its role as a chiral ligand in asymmetric catalysis?

  • Methodological Answer: The (S)-configuration directs spatial arrangement in metal complexes (e.g., Ru or Rh), affecting enantioselectivity in hydrogenation or cross-coupling reactions. Systematic screening of ligands with varying substituents (e.g., methyl vs. ethyl groups) optimizes catalytic efficiency. Kinetic studies (e.g., Eyring plots) quantify stereoelectronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.